Superior NQO1 Substrate Turnover Over Indolequinone Analogs
A 2-hydroxymethyl-substituted benzimidazole-4,7-dione (Compound 11) demonstrates a ~17.7-fold higher average reduction rate by recombinant human NQO1 than a structurally analogous indole-4,7-dione bearing a 2-hydroxymethyl group (Compound 28) [1].
| Evidence Dimension | NQO1 average reduction rate (HPLC assay) |
|---|---|
| Target Compound Data | Compound 11: R2=CH2OH, R5=OMe, R6=H; NQO1 (av.) = 679 μmol NADH oxidized min⁻¹ mg⁻¹ |
| Comparator Or Baseline | Compound 28 (Indolequinone): R2=CH2OH, R3=Me, R5=OMe; NQO1 (av.) = 38.3 μmol NADH oxidized min⁻¹ mg⁻¹ |
| Quantified Difference | ~17.7-fold enhancement (679 vs 38.3 μmol min⁻¹ mg⁻¹) |
| Conditions | Recombinant human NQO1, HPLC-based assay quantifying NADH oxidation over 30-40 min |
Why This Matters
This confirms the benzimidazole-4,7-dione core is a privileged scaffold for NQO1-mediated bioreductive activation, essential for tumor-selective prodrug design.
- [1] Newsome, J. J., Colucci, M. A., Hassani, M., Beall, H. D., & Moody, C. J. (2007). Benzimidazole- and benzothiazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1. Organic & Biomolecular Chemistry, 5(22), 3665-3673. View Source
